(2-Iodo-benzyl)-methyl-amine

Vue d'ensemble

Description

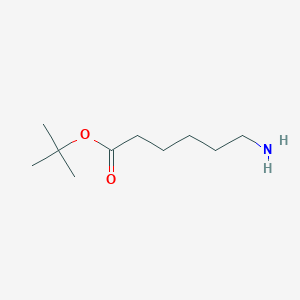

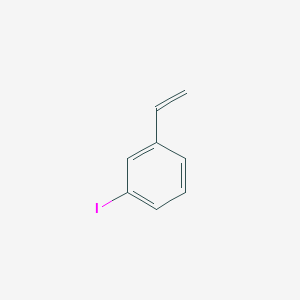

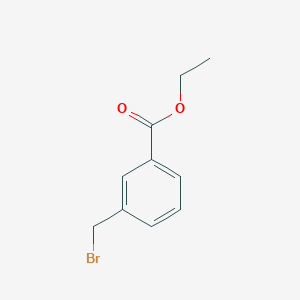

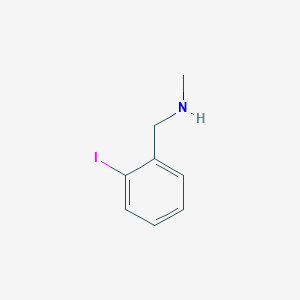

“(2-Iodo-benzyl)-methyl-amine” is a chemical compound that contains a total of 20 bonds. It has 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .

Synthesis Analysis

The synthesis of “(2-Iodo-benzyl)-methyl-amine” can be achieved through various methods. One such method involves the use of 2-amino-2-phenylpropanoate salts as the amine source, where aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines . Another method involves the use of a highly active Mn (I) pincer catalyst that enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Molecular Structure Analysis

The molecular structure of “(2-Iodo-benzyl)-methyl-amine” is characterized by a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving “(2-Iodo-benzyl)-methyl-amine” are diverse. For instance, it can participate in reactions such as the decarboxylative transamination of aromatic aldehydes . It can also be involved in N-alkylation reactions with alcohols, facilitated by a Mn (I) pincer catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, such as “(2-Iodo-benzyl)-methyl-amine”, depend on their classification. Primary and secondary amines are less volatile than hydrocarbons of similar size, weight, and shape. This is due to the amines being associated through hydrogen bonding .Applications De Recherche Scientifique

Synthesis of New Ureido Sugars (2-Iodo-benzyl)-methyl-amine was used as a amination agent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, reflecting its role in facilitating novel compound synthesis (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Catalytic Transformations The compound has been involved in palladium-catalyzed carbonylative transformations of benzyl amines, indicating its utility in catalytic processes for producing various compounds (Li, Wang, & Wu, 2018).

Aminocarbonylation Reactions It played a role as an amine nucleophile in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives and carboxamides, illustrating its versatility in chemical synthesis (Müller et al., 2005).

Homogeneous Catalytic Aminocarbonylation It's used in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamide related compounds, highlighting its application in the creation of biologically significant compounds (Takács et al., 2007).

Palladium-Catalyzed Benzylic Addition The compound is also significant in palladium-catalyzed nucleophilic benzylic addition to N-sulfonyl aldimines, representing an effective methodology for synthesizing heterocycle-containing amines (Qian et al., 2010).

Photopolymerization Processes It has been involved in the development of high-performance biphenyl and terphenyl derivatives for 3D printing photopolymerization processes, indicating its potential in the field of material sciences and engineering (Tomal et al., 2019).

Reductive Amination for Synthesis Furthermore, it's used in catalytic reductive aminations for the synthesis of different kinds of amines, emphasizing its role in the production of pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

Orientations Futures

The future directions in the study and application of “(2-Iodo-benzyl)-methyl-amine” could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . Additionally, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole is a promising area of research .

Propriétés

IUPAC Name |

1-(2-iodophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-benzyl)-methyl-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.